tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate
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Overview
Description
tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is a chemical compound with the molecular formula C8H16F2N2O3S. This compound is of interest due to its unique structure, which includes a difluoromethyl group and a lambda6-sulfanyl group, making it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethylating agent in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the lambda6-sulfanyl group may participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{2-[(2-hydroxyethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate
- tert-butyl N-{2-[imino(oxo)phenyl-lambda6-sulfanyl]ethyl}carbamate
Uniqueness
tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C8H16F2N2O3S |
---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(difluoromethylsulfonimidoyl)ethyl]carbamate |
InChI |
InChI=1S/C8H16F2N2O3S/c1-8(2,3)15-7(13)12-4-5-16(11,14)6(9)10/h6,11H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
FCHKEBJIVRMPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=N)(=O)C(F)F |
Origin of Product |
United States |
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